4-Desisopropyl-4-ethyl Imazethapyr
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Overview
Description
4-Desisopropyl-4-ethyl Imazethapyr is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.303 g/mol . It is a derivative of Imazethapyr, which is a widely used herbicide belonging to the imidazolinone class. This compound is primarily used in scientific research and is not intended for human therapeutic use or commercial applications .
Preparation Methods
The synthesis of 4-Desisopropyl-4-ethyl Imazethapyr involves several steps, starting from the appropriate precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Chemical Reactions Analysis
4-Desisopropyl-4-ethyl Imazethapyr undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., acetonitrile, dichloromethane), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., room temperature to reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Desisopropyl-4-ethyl Imazethapyr has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Desisopropyl-4-ethyl Imazethapyr involves the inhibition of acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants . By inhibiting AHAS, the compound disrupts protein synthesis, cell growth, and DNA synthesis, ultimately leading to the death of susceptible plants. This mechanism is similar to that of other imidazolinone herbicides .
Comparison with Similar Compounds
4-Desisopropyl-4-ethyl Imazethapyr is unique due to its specific structural modifications, which differentiate it from other imidazolinone herbicides. Similar compounds include:
Imazethapyr: The parent compound, widely used as a herbicide.
Imazapic: Another imidazolinone herbicide with similar properties but different structural features.
Imazamox: A related compound with a similar mechanism of action but distinct chemical structure.
These compounds share the common feature of inhibiting AHAS but differ in their specific chemical structures and applications.
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
5-ethyl-2-(4-ethyl-4-methyl-5-oxo-1H-imidazol-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H17N3O3/c1-4-8-6-9(12(18)19)10(15-7-8)11-16-13(20)14(3,5-2)17-11/h6-7H,4-5H2,1-3H3,(H,18,19)(H,16,17,20) |
InChI Key |
IBPSUJFIWNOTJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)CC)C(=O)O |
Origin of Product |
United States |
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